![molecular formula C17H16FNO B5789006 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)
3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, also known as FAB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of new psychoactive substances (NPS) and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Wirkmechanismus
The mechanism of action of 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is not fully understood, but it is believed to act as a potent agonist of the cannabinoid receptors CB1 and CB2. This results in the activation of downstream signaling pathways and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
Some of the biochemical and physiological effects of 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one include the inhibition of adenylyl cyclase activity, the activation of mitogen-activated protein kinase (MAPK) signaling, and the modulation of calcium ion channels. These effects can lead to changes in synaptic plasticity, gene expression, and cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of synthetic cannabinoids on specific signaling pathways and cellular processes. However, one limitation is the lack of long-term safety data for 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one and other synthetic cannabinoids, which may pose a risk to researchers and lab animals.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one and other synthetic cannabinoids. One area of interest is the development of novel compounds with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the therapeutic potential of synthetic cannabinoids for various medical conditions, such as pain management and neurodegenerative diseases. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and other organs.
Synthesemethoden
The synthesis of 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves the reaction of 4-fluoroaniline with 4-methylacetophenone in the presence of a Lewis acid catalyst, followed by reduction with sodium borohydride. This method has been described in a patent application filed by the pharmaceutical company Pfizer.
Wissenschaftliche Forschungsanwendungen
3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. This system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. Synthetic cannabinoids like 3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one are known to interact with the cannabinoid receptors in the brain and produce similar effects to those of natural cannabinoids like THC.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLYKGGMFDOLNZ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)but-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.